molecular formula C29H29N5O5S2 B10878885 Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide CAS No. 1397001-07-8

Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide

Cat. No.: B10878885
CAS No.: 1397001-07-8
M. Wt: 591.7 g/mol
InChI Key: YBIAQWOPECCUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide (CAS: 1397001-07-8) is a structurally complex molecule featuring:

  • A valine residue linked to a benzoyl group substituted with a 4-methoxy moiety.
  • A second benzoyl group connected via an amide bond.
  • A hydrazide functional group attached to a 2-benzothiazolylthio acetyl unit.

The hydrazide group serves as a reactive site for further derivatization, a common strategy in medicinal chemistry to enhance pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride or acetyl chloride.

    Hydrazino Carbonyl Linkage Formation: The acetylated benzothiazole is reacted with hydrazine hydrate to form the hydrazino carbonyl linkage.

    Coupling with Methoxybenzoyl Group: The final step involves coupling the hydrazino carbonyl intermediate with 4-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazino carbonyl linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydrazino carbonyl linkage may also play a role in binding to biological macromolecules, thereby affecting their function.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Thio Groups

Butyl 4-[[2-(2-benzothiazolylthio)acetyl]amino]benzoate (CAS: 296273-26-2) Structure: Shares the 2-benzothiazolylthio acetyl group but replaces the valine-benzoyl core with a butyl benzoate ester. Molecular Weight: 400.52 g/mol . Key Differences: The ester group may reduce metabolic stability compared to the hydrazide in the target compound.

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide (CAS: 155821-01-5) Structure: Contains a benzothiazole-thio group linked to a thiosemicarbazide with a cyclohexyl substituent. Molecular Weight: 380.55 g/mol .

Hydrazide Derivatives with Heterocyclic Moieties

2-(1H-Benzo[d]imidazol-2-ylthio)-N-arylidene aceto hydrazide

  • Structure : Features a benzimidazole-thio group instead of benzothiazole.
  • Reported Activity : Antimicrobial against S. aureus and E. coli .
  • Key Differences : Benzimidazole’s planar structure may enhance DNA intercalation, whereas benzothiazole’s electron-rich sulfur could favor enzyme inhibition .

N-[2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetyl]-hydrazide acetic acid Structure: Combines a thiazolo-pyridinone core with a hydrazide. Reported Activity: Antimicrobial (superior to amoxicillin/clavulanate) and NO-synthase modulation .

Functional Group Comparison

Compound Name Molecular Weight Key Functional Groups Bioactivity Insights
Target Compound (CAS 1397001-07-8) Not reported Benzothiazole-thio, hydrazide, methoxybenzoyl Hypothesized antimicrobial/enzyme inhibition
Butyl 4-[[2-(2-benzothiazolylthio)... 400.52 Benzothiazole-thio, benzoate ester Undisclosed, likely protease inhibition
2-(1H-Benzo[d]imidazol-2-ylthio)... ~350–400 (est.) Benzimidazole-thio, hydrazide Antimicrobial
N-[2-(5,7-Dimethyl-2-oxo-thiazolo... Not reported Thiazolo-pyridinone, hydrazide Antimicrobial, NO-synthase modulation

Biological Activity

Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide (commonly referred to as the compound of interest) is a complex synthetic derivative of valine that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

  • Molecular Formula : C29H29N5O5S2
  • Molecular Weight : 591.7 g/mol
  • CAS Number : 1397001-07-8

This structure incorporates various functional groups, including methoxybenzoyl and benzothiazolylthio moieties, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Notably, it has been studied for its agonistic effects on peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Compounds that activate PPARγ are known to play significant roles in metabolic regulation, including adipogenesis and glucose homeostasis.

PPARγ Activation

Recent studies indicate that derivatives similar to the compound can induce adipocyte differentiation through PPARγ activation. For instance, a related N-substituted valine derivative exhibited weak proadipogenic properties but was effective in enhancing insulin-stimulated glucose uptake in adipocytes . This suggests that the compound may have therapeutic potential in managing metabolic disorders such as type 2 diabetes.

In Vitro Studies

  • Adipocyte Differentiation : The compound was evaluated for its ability to promote adipocyte differentiation in 3T3-L1 cells. Results indicated that it could enhance lipid accumulation, albeit less effectively than established PPARγ agonists like rosiglitazone .
  • Lipid Accumulation Prevention : In hepatoma cell lines, the compound showed promise in preventing oleic acid-induced lipid accumulation, indicating potential protective effects against fatty liver disease .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated that similar valine derivatives activate PPARγ and enhance glucose uptake in adipocytes.
Study BReported protective effects against lipid accumulation in hepatoma cells when treated with related compounds.
Study CInvestigated the metabolic impact of valine derivatives on insulin sensitivity and body weight regulation in mice.

These findings collectively suggest a multifaceted role for valine derivatives in metabolic health.

Safety and Efficacy

The safety profile of valine derivatives has been evaluated in various contexts. For instance, l-valine produced by Corynebacterium glutamicum was deemed safe for animal consumption when used as a feed additive, highlighting the general safety of valine-based compounds . However, specific toxicity studies on the compound itself are necessary to fully establish its safety for human use.

Properties

CAS No.

1397001-07-8

Molecular Formula

C29H29N5O5S2

Molecular Weight

591.7 g/mol

IUPAC Name

N-[1-[2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C29H29N5O5S2/c1-17(2)25(28(38)34-33-24(35)16-40-29-31-22-10-6-7-11-23(22)41-29)32-27(37)20-8-4-5-9-21(20)30-26(36)18-12-14-19(39-3)15-13-18/h4-15,17,25H,16H2,1-3H3,(H,30,36)(H,32,37)(H,33,35)(H,34,38)

InChI Key

YBIAQWOPECCUQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NNC(=O)CSC1=NC2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.